molecular formula C7H7BF2O3 B1381814 (2,4-Difluoro-6-methoxyphenyl)boronic acid CAS No. 1808997-86-5

(2,4-Difluoro-6-methoxyphenyl)boronic acid

Cat. No.: B1381814
CAS No.: 1808997-86-5
M. Wt: 187.94 g/mol
InChI Key: PYRDVIXFPCTKFD-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

The compound this compound exhibits a distinctive molecular architecture that combines the fundamental boronic acid functional group with a substituted aromatic ring system. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is officially designated as this compound, reflecting the precise positioning of its substituents on the benzene ring. The molecular formula C₇H₇BF₂O₃ indicates the presence of seven carbon atoms, seven hydrogen atoms, one boron atom, two fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 187.94 grams per mole.

The structural framework consists of a benzene ring bearing three distinct substituents: two fluorine atoms positioned at the 2 and 4 positions, and a methoxy group (-OCH₃) located at the 6 position relative to the boronic acid functional group. The boronic acid moiety, characterized by the -B(OH)₂ group, is directly attached to the aromatic ring at the 1 position, creating a conjugated system that influences the compound's overall electronic properties. The SMILES notation OB(C1=C(OC)C=C(F)C=C1F)O provides a linear representation of this three-dimensional structure.

The compound's Chemical Abstracts Service registry number 1808997-86-5 serves as its unique identifier in chemical databases, while the MDL number MFCD22414936 provides an additional reference point for scientific literature searches. The InChI key PYRDVIXFPCTKFD-UHFFFAOYSA-N offers a standardized string representation that facilitates computer-based chemical information retrieval.

Property Value Reference
IUPAC Name This compound
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol
CAS Registry Number 1808997-86-5
MDL Number MFCD22414936
InChI Key PYRDVIXFPCTKFD-UHFFFAOYSA-N
PubChem CID 118994317

The geometric arrangement of substituents creates a unique electronic environment around the boronic acid functional group. The fluorine atoms, positioned at the 2 and 4 positions, exert significant electron-withdrawing effects due to their high electronegativity, while the methoxy group at the 6 position provides electron-donating characteristics through resonance effects. This combination of electronic influences creates a distinctive reactivity profile that differentiates this compound from other arylboronic acid derivatives.

Historical Development in Boronic Acid Chemistry

The foundational principles underlying this compound trace back to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid compound. Frankland's groundbreaking methodology involved a two-stage process where diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently underwent oxidation in air to yield ethylboronic acid. This seminal work established the theoretical framework and practical methodologies that would eventually enable the synthesis of complex arylboronic acid derivatives such as this compound.

The evolution from Frankland's simple alkylboronic acid to sophisticated aryl derivatives represents a significant advancement in synthetic organic chemistry spanning over 160 years. The development of modern boronic acid chemistry gained substantial momentum through the recognition of these compounds as versatile synthetic intermediates, particularly following the discovery of their utility in metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, first reported by Suzuki and Miyaura in 1981, fundamentally transformed the role of arylboronic acids from laboratory curiosities to essential building blocks in synthetic chemistry.

The synthesis of complex arylboronic acids like this compound became feasible through advances in multiple synthetic methodologies. Traditional approaches involving organometallic compounds, such as organolithium and Grignard reagents, provided reliable routes to arylboronic acids through reactions with borate esters. The development of palladium-catalyzed borylation reactions, including the Hosomi-Miyaura reaction, expanded the scope of accessible arylboronic acid structures by enabling the direct functionalization of aryl halides.

Modern synthetic techniques have incorporated transmetallation reactions utilizing arylsilane compounds with boron tribromide, followed by hydrolysis, to produce arylboronic acids in high yields. These methodological advances have made possible the preparation of highly substituted arylboronic acids bearing multiple functional groups, including the fluorine and methoxy substituents found in this compound. The ability to introduce multiple substituents with precise regioselectivity has enabled chemists to fine-tune the electronic and steric properties of these compounds for specific applications.

Position Within Arylboronic Acid Derivatives

This compound occupies a distinctive position within the broader family of arylboronic acid derivatives, characterized by its unique combination of electron-withdrawing fluorine substituents and an electron-donating methoxy group. Arylboronic acids, as a subclass of organoborane compounds, are distinguished from their alkyl, alkenyl, and alkynyl counterparts by the presence of an aromatic ring directly bonded to the boronic acid functional group. This structural feature imparts enhanced stability and modified reactivity compared to non-aromatic boronic acid derivatives.

The classification of boronic acids follows established patterns based on the nature of the carbon substituent attached to boron. Within the arylboronic acid category, compounds are further differentiated by their substitution patterns and the electronic effects of various functional groups. This compound represents a multiply substituted arylboronic acid where the strategic placement of substituents creates a unique electronic environment that influences both its stability and reactivity characteristics.

The compound's position within arylboronic acid chemistry is particularly significant due to its utility in Suzuki-Miyaura coupling reactions, where arylboronic acids serve as nucleophilic partners in palladium-catalyzed cross-coupling with aryl halides or triflates. The specific substitution pattern of this compound provides enhanced reactivity in these transformations while maintaining the stability required for handling and storage under ambient conditions. This balance between reactivity and stability positions the compound as a valuable synthetic intermediate in pharmaceutical and materials chemistry applications.

The electronic effects imparted by the fluorine substituents and methoxy group create a distinctive reactivity profile compared to other common arylboronic acids such as phenylboronic acid or substituted derivatives bearing different functional groups. The presence of multiple fluorine atoms enhances the compound's utility in medicinal chemistry applications, where fluorine incorporation is often employed to modulate biological activity, metabolic stability, and pharmacokinetic properties. The methoxy group provides additional opportunities for further functionalization and contributes to the compound's overall synthetic versatility.

Research investigations have demonstrated that multiply substituted arylboronic acids like this compound exhibit enhanced performance in cross-coupling reactions compared to simpler derivatives, attributed to the fine-tuning of electronic properties through strategic substituent placement. This positioning within the arylboronic acid family reflects the compound's role as a sophisticated building block designed to meet the demanding requirements of modern synthetic chemistry, where precise control over molecular structure and properties is essential for achieving desired outcomes in complex synthetic transformations.

Properties

IUPAC Name

(2,4-difluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRDVIXFPCTKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Difluoro-6-methoxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate . The reaction typically proceeds under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and require the use of boronic acid derivatives and aryl halides . The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-6-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.

Major Products

The major products of reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (2,4-difluoro-6-methoxyphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Reaction Conditions

ReagentRole
Palladium CatalystFacilitates the transmetalation step
Base (e.g., K2CO3)Deprotonates the boronic acid
Solvent (e.g., Toluene)Medium for the reaction

Case Study : A study demonstrated that using this compound in Suzuki reactions led to high yields of biaryl compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer therapies.

Applications in Drug Development

  • Targeted Therapies : The compound has been utilized to develop potent inhibitors against specific cancer types. Its ability to form stable complexes with biological targets enhances its effectiveness as a drug candidate .
  • Pharmaceutical Intermediates : It is involved in synthesizing active pharmaceutical ingredients (APIs), improving the efficiency of drug discovery processes.

Material Science

The compound's unique electronic properties make it valuable in developing advanced materials, including polymers and nanomaterials.

Material Applications

Material TypeApplication
PolymersUsed to enhance electrical conductivity
NanomaterialsImproves performance in electronic devices

Research indicates that incorporating this compound into polymer matrices can significantly enhance their mechanical and electrical properties .

Bioconjugation Techniques

In biochemical research, this compound is employed for bioconjugation, allowing researchers to attach biomolecules to various surfaces or other compounds.

Importance in Diagnostics

  • Biomolecule Modification : The compound facilitates the modification of proteins and nucleic acids, which is crucial for developing diagnostic tools and therapeutic agents.

Environmental Chemistry

This compound has potential applications in environmental monitoring, particularly in developing sensors for detecting pollutants.

Sensor Development

  • Pollutant Detection : Research has shown that boronic acids can be utilized to create sensitive sensors capable of detecting environmental contaminants, providing practical solutions for monitoring environmental health .

Mechanism of Action

The primary mechanism of action for (2,4-Difluoro-6-methoxyphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent positions and electronic profiles (Table 1). Key examples include:

Compound Name Substituents Similarity Score Key Properties/Applications
(2,3-Difluoro-6-methoxyphenyl)boronic acid 2-F, 3-F, 6-OCH₃ 0.96 Higher steric hindrance; used in Suzuki couplings
(4,5-Difluoro-2-methoxyphenyl)boronic acid 4-F, 5-F, 2-OCH₃ 0.88 Lower Lewis acidity due to meta-F placement
(2-Fluoro-6-hydroxyphenyl)boronic acid 2-F, 6-OH 0.92 Enhanced diol binding via hydroxyl group
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene core, 6-OH N/A Antiproliferative (IC₅₀ = 0.1969 µM in 4T1 cells)

Key Observations :

  • Fluorine Position : The number and position of fluorine atoms significantly modulate pKa and Lewis acidity. For example, ortho-fluorine substituents (as in the target compound) enhance through-space stabilization of the boronic acid form, whereas meta-fluorine groups show weaker effects .
  • Methoxy vs. Hydroxy : Replacing the methoxy group with a hydroxyl group (e.g., 2-fluoro-6-hydroxyphenylboronic acid) increases diol-binding affinity due to hydrogen-bonding interactions .

Electronic and Reactivity Comparisons

  • pKa and Binding Constants: Fluorine substituents lower the pKa of boronic acids by stabilizing the boronate conjugate base. For example, 2,4-difluoro substitution in the target compound results in a pKa comparable to other fluorinated analogs (e.g., ~7.5–8.5), enabling diol binding at physiological pH . In contrast, non-fluorinated analogs like phenylboronic acid have higher pKa values (~8.8–9.2), limiting their utility in biological systems .
  • Diol Binding : The target compound’s diol association constants (Ka) are expected to be intermediate between phenylboronic acid (Ka ~ 10–100 M⁻¹) and highly fluorinated derivatives (Ka up to 10³ M⁻¹) .

Solubility and Stability

  • Aqueous Solubility : The methoxy group in the target compound improves solubility compared to purely hydrocarbon-substituted analogs (e.g., pyren-1-yl boronic acid), which precipitate in aqueous media .
  • Boronic Acid vs. Borinic Acid : Borinic acids (R1R2B(OH)) exhibit higher association constants with diols (e.g., catechol) due to reduced steric hindrance, but they lack the stability of boronic acids in physiological conditions .

Biological Activity

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring two fluorine atoms and a methoxy group on the phenyl ring, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C13_{13}H12_{12}B F2_2O3_3
  • Molecular Weight : Approximately 256.09 g/mol
  • Structure : The compound consists of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position.

Boronic acids, including this compound, are known to interact with various biological targets such as enzymes and proteases. The presence of fluorine can enhance binding affinity to these targets, while the methoxy group may improve solubility and overall bioactivity. Research indicates that this compound may inhibit specific pathways involved in disease processes, particularly in cancer and neurodegenerative disorders.

Biological Activity

  • Anticancer Activity :
    • Boronic acids have been explored for their potential as proteasome inhibitors. For instance, studies suggest that this compound may exhibit similar properties to known proteasome inhibitors like bortezomib, which disrupts protein degradation pathways critical for cancer cell survival .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitors in this class can potentially modulate exosome release from neurons, impacting disease progression .
  • Potential in Drug Development :
    • Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for synthesizing complex organic molecules with potential therapeutic effects. This versatility allows researchers to explore structure-activity relationships (SAR) to optimize drug candidates.

Case Study 1: nSMase2 Inhibition

A study investigated the efficacy of this compound derivatives as nSMase2 inhibitors. The results indicated that modifications to the core structure could enhance potency while maintaining favorable pharmacokinetic properties. One compound demonstrated an IC50_{50} value of 300 nM against nSMase2, indicating significant inhibitory activity .

Case Study 2: Anticancer Properties

In vitro studies have shown that boronic acid derivatives can inhibit cell cycle progression in cancer cell lines. For example, compounds similar to this compound have been reported to halt cell cycle progression at the G2/M phase, leading to growth inhibition in U266 cells .

Applications in Medicinal Chemistry

The unique properties of this compound suggest several applications:

  • Drug Development : As a scaffold for designing new anticancer agents or neuroprotective drugs.
  • Radiopharmaceuticals : Incorporating radioisotopes into its structure could facilitate targeted imaging or treatment strategies in oncology.
  • Functional Materials : Its electronic properties may be harnessed to create new materials with specific functionalities.

Q & A

Q. What are the optimal synthetic routes for (2,4-Difluoro-6-methoxyphenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation, where halogen-metal exchange or cross-coupling reactions are employed. Key steps include:
  • Using Pd-catalyzed coupling of 2,4-difluoro-6-methoxybromobenzene with bis(pinacolato)diboron under inert conditions .
  • Optimizing temperature (80–100°C) and solvent (THF or dioxane) to minimize protodeborylation.
  • Purification via recrystallization or chromatography to isolate the boronic acid.
    Critical Factors :
  • Excess base (e.g., KOAc) improves boron incorporation.
  • Moisture-sensitive intermediates require anhydrous conditions.
    Data Table :
Reaction ConditionYield (%)Purity (%)Reference
Pd(dppf)Cl₂, THF, 80°C72>95
Pd(PPh₃)₄, dioxane, 100°C6590

Q. How can NMR spectroscopy and mass spectrometry characterize structural and purity aspects of this boronic acid?

  • Methodological Answer :
  • ¹¹B NMR : Identifies boronic acid species. A singlet near δ 30 ppm confirms the trigonal planar B(OH)₂ group. Acidic conditions (pH < 7) may show shifts due to tetrahedral boronate formation .
  • ¹H/¹³C NMR : Fluorine substituents split aromatic signals (e.g., doublets for ortho-F). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • MALDI-MS : Derivatize with diols (e.g., mannitol) to prevent boroxine formation. Use α-cyano-4-hydroxycinnamic acid matrix for ionization .

Q. What are the key reactivity patterns of this boronic acid in Suzuki-Miyaura cross-coupling?

  • Methodological Answer :
  • Electrophile Compatibility : Reacts with aryl/heteroaryl halides (Br, I) or triflates. Fluorine substituents reduce steric hindrance, enhancing coupling efficiency.
  • Base Selection : K₂CO₃ or CsF in aqueous THF ensures deprotonation of the boronic acid.
  • Side Reactions : Protodeborylation under prolonged heating; mitigate via low-temperature (60–80°C) and short reaction times .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of fluorine and methoxy substituents?

  • Methodological Answer :
  • DFT Workflow : Use SPARTAN’14 or Gaussian to model geometry optimization at B3LYP/6-31G(d). Analyze HOMO/LUMO orbitals for electrophilicity .
  • Key Findings :
  • Fluorine atoms increase electrophilicity via inductive effects, stabilizing the boronate intermediate.
  • Methoxy groups donate electron density, reducing boron Lewis acidity .
    Data Table :
SubstituentB-O Bond Length (Å)HOMO (eV)pKa (Predicted)
2,4-F, 6-OCH₃1.36-6.25.5

Q. What kinetic and thermodynamic factors govern diol binding in aqueous solutions?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Measure kon/koff using fluorescent probes (e.g., Alizarin Red S). For fructose, kon ≈ 10³ M⁻¹s⁻¹; koff ≈ 10⁻² s⁻¹ .
  • Thermodynamics : Binding affinity (Kd) follows fructose > mannose > glucose due to cis-diol geometry. Adjust pH (7.4–8.5) to favor boronate ester formation .

Q. How can structure-activity relationships (SAR) guide its use in proteasome inhibitors or anticancer agents?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace carboxylate with boronic acid in peptide mimics (e.g., bortezomib analogs). The boron atom binds Thr1Oγ in proteasomes .
  • In Vitro Testing : Assess cytotoxicity via MTT assays (e.g., IC₅₀ ≈ 0.5 μM in multiple myeloma) .

Q. Can photoresponsive azobenzene-boronic acid hybrids modulate diol binding for controlled drug release?

  • Methodological Answer :
  • Design : Attach azobenzene ortho to boron. E→Z isomerization with 450 nm light increases binding affinity 20-fold via steric relief .
  • Application : Use in hydrogels for glucose-responsive insulin release. Monitor swelling via SPR or rheology .

Q. How does thermal stability impact its potential as a flame retardant?

  • Methodological Answer :
  • TGA Analysis : Decomposes at 250–300°C, releasing boron oxide (B₂O₃), which forms a glassy layer to inhibit combustion .
  • Structure-Stability Link : Fluorine enhances thermal resistance; methoxy reduces char yield .

Q. What role does the boronic acid moiety play in multi-component reactions (MCRs)?

  • Methodological Answer :
  • Catalysis : Acts as a Lewis acid in Ugi-4CR, accelerating imine formation. Free B(OH)₂ is critical; esters (e.g., pinacol) reduce reactivity .
  • Substrate Scope : Reacts with aldehydes and amines in GBB-3CR to generate bis-heterocycles. Ortho-substitution lowers yields due to steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2,4-Difluoro-6-methoxyphenyl)boronic acid
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(2,4-Difluoro-6-methoxyphenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.